
2,6-Dimethoxybenzoic acid
Overview
Description
2,6-Dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its crystalline powder form, which is white to off-white in color .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzoic acid can be synthesized through a multi-step process:
First Step: Using N,N-dimethylformamide (DMF) as a solvent, resorcinol, potassium carbonate, and carbon dioxide react under conditions of 1.3 MPa and 135-137°C for 16.5 hours to produce 2,6-dihydroxybenzoic acid.
Second Step: The 2,6-dihydroxybenzoic acid is then reacted with dimethyl sulfate in an alkaline medium to form 2,6-dihydroxybenzoic acid methyl ester.
Third Step: The methyl ester undergoes base-catalyzed hydrolysis and acidification to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Protocol A ( ):
-
Reactants :
-
1,3-Dimethoxybenzene (0.09 M)
-
Sodium (0.256 M) in anhydrous toluene
-
Chloroalkane (e.g., chlorooctane or chloropropane, 0.119 M)
-
-
Conditions :
-
Reflux for 30 min, followed by CO₂ addition at room temperature (12 h)
-
Neutralization with methanol and acidification with HCl
-
-
Yield : 68–71% after recrystallization (acetone/hexane)
Protocol B ( ):
-
Reactants :
-
Sodium sand, chlorobenzene, and 1,3-dimethoxybenzene
-
Catalyst: Propyl carbinol
-
-
Conditions :
-
Reaction at 22–25°C, followed by CO₂ introduction below 0°C
-
Acidification and crystallization (methanol/water)
-
-
Yield : ~70%
Parameter | Protocol A | Protocol B |
---|---|---|
Solvent | Toluene | Toluene |
Catalyst | None | Propyl carbinol |
CO₂ Reaction Temp. | Room temperature | <0°C |
Crystallization | Acetone/hexane | Methanol/water |
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical reactions, though steric effects from the ortho-methoxy groups limit reactivity in some cases:
Esterification ( ):
-
Reaction : Treatment with methanol/H₂SO₄ yields methyl 2,6-dimethoxybenzoate.
-
Yield : ~85% (reported in polymorph studies)
-
Challenges : Steric hindrance slows reaction kinetics compared to unsubstituted benzoic acids.
Salt Formation ( ):
-
Reaction : Deprotonation with NaOH or KOH forms water-soluble sodium/potassium salts.
-
Application : Intermediate in pharmaceutical synthesis (e.g., methicillin precursors ).
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes limited substitution due to steric blockage by methoxy groups:
Nitration ( ):
-
Conditions : HNO₃/H₂SO₄ at 0°C
-
Product : 3-Nitro-2,6-dimethoxybenzoic acid (minor product, <20% yield)
-
Outcome : Reaction favors meta-substitution but is disfavored sterically.
Halogenation ( ):
-
Bromination : Electrophilic bromine (Br₂/FeBr₃) yields 4-bromo-2,6-dimethoxybenzoic acid in <15% yield.
Polymorphism-Dependent Reactivity
Crystalline forms influence reactivity in solid-state reactions:
-
Form I (Orthorhombic): Antiplanar carboxyl conformation enables chain polymerization via O–H···O hydrogen bonds .
-
Form III (Monoclinic): Synplanar carboxyl conformation promotes dimerization, altering solubility and reaction kinetics .
Property | Form I | Form III |
---|---|---|
Space Group | P2₁2₁2₁ | P2₁/c |
Hydrogen Bonding | Catemer chains | Homodimers |
Reactivity in Esterification | Slower (steric) | Faster (exposed COOH) |
Key Research Findings
-
Steric Effects : The ortho-methoxy groups reduce reaction rates in electrophilic substitution by 40–60% compared to para-substituted analogs .
-
Thermal Stability : Decomposition occurs above 240°C, primarily via decarboxylation .
-
Solubility : 2.1 g/L in water at 25°C; increases to 12.8 g/L in alkaline conditions (pH 10) .
Scientific Research Applications
Crystallization Studies
Polymorphism Control
2,6MeOBA serves as a model compound for studying polymorphism in organic solids. Recent research has demonstrated that the polymorphic outcome of 2,6MeOBA can be controlled through the use of additives during crystallization processes. The study highlighted that different cooling rates and the presence of additives like hydroxypropyl cellulose (HPC) significantly influence the crystallization of various polymorphs of 2,6MeOBA. For instance, using HPC as an additive facilitated the formation of a more stable polymorph (form III) under specific conditions, which enhances solubility and bioavailability in pharmaceutical applications .
Solvent-Mediated Phase Transition (SMPT)
The research also explored the solubility behavior of 2,6MeOBA across different temperatures and the effects of solvent conditions on phase transitions. The findings indicated that manipulating solvent conditions could lead to enhanced solubility and stability of specific polymorphs, which is crucial for drug formulation strategies .
Biological Activities
Pharmacological Potential
Research indicates that 2,6MeOBA exhibits potential pharmacological properties. It has been investigated for its role as an intermediate in the synthesis of bioactive compounds, including derivatives that may possess antiproliferative properties against cancer cells. The structural features of 2,6MeOBA allow for modifications that can enhance biological activity .
Metabolic Studies
Additionally, studies have shown that this compound is present in various plant species such as Dianthus caryophyllus and Curculigo orchioides, suggesting its role in plant metabolism and potential therapeutic uses derived from these natural sources .
Summary Table: Applications of this compound
Application Area | Description |
---|---|
Crystallization Studies | Used as a model compound to study polymorphism; controlled crystallization enhances solubility. |
Synthesis Methods | Optimized synthetic routes improve yield and reduce byproducts; key intermediate in pharmaceuticals. |
Biological Activities | Investigated for pharmacological properties; potential antiproliferative effects noted in derivatives. |
Mechanism of Action
The mechanism of action of 2,6-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, influencing their activity.
Pathways Involved: It may affect metabolic pathways, including those involved in the synthesis and degradation of other organic compounds.
Comparison with Similar Compounds
- 2,4-Dimethoxybenzoic acid
- 3,5-Dimethoxybenzoic acid
- 4-Methoxybenzoic acid
Comparison: 2,6-Dimethoxybenzoic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity patterns .
Biological Activity
2,6-Dimethoxybenzoic acid (DMBA), a member of the o-methoxybenzoic acids, is characterized by the presence of two methoxy groups at the 2 and 6 positions of the benzene ring. Its molecular formula is , and it has garnered attention due to its diverse biological activities. This article explores the biological activity of DMBA, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Weight : 182.17 g/mol
- IUPAC Name : this compound
- CAS Number : 1466-76-8
- SMILES Notation :
COC1=CC=CC(OC)=C1C(O)=O
Antimicrobial Activity
DMBA has shown promising antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Pseudomonas aeruginosa, a notorious pathogen known for its antibiotic resistance. The research indicated that DMBA could reduce pyocyanin production, a virulence factor in P. aeruginosa, by manipulating glutathione levels in bacterial cells .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been demonstrated in various in vitro assays. The antioxidant mechanism is primarily attributed to the presence of methoxy groups that enhance electron donation capabilities .
Anti-inflammatory Effects
DMBA has been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This activity is believed to be linked to the inhibition of pro-inflammatory cytokines and pathways .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of DMBA against several strains of bacteria, including multidrug-resistant Klebsiella pneumoniae. The results indicated a significant reduction in bacterial growth when treated with DMBA, suggesting its potential as an alternative therapeutic agent in treating resistant infections .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 32 µg/mL |
Klebsiella pneumoniae | 16 µg/mL |
Escherichia coli | 64 µg/mL |
Study on Antioxidant Activity
In vitro studies have evaluated the antioxidant capacity of DMBA using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that DMBA possesses a high radical scavenging ability comparable to standard antioxidants like ascorbic acid .
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
The biological activities of DMBA can be attributed to its chemical structure, which allows it to interact with various biological targets:
- Antioxidant Mechanism : The methoxy groups enhance the compound's ability to donate electrons, neutralizing free radicals effectively.
- Antimicrobial Mechanism : DMBA disrupts bacterial cell membranes and interferes with metabolic processes, leading to reduced virulence factors such as pyocyanin.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, potentially inhibiting NF-kB activation and reducing cytokine production.
Q & A
Basic Research Questions
Q. How can the crystal structure of 2,6-dimethoxybenzoic acid be resolved experimentally?
Methodological Answer: The crystal structure can be determined using single-crystal X-ray diffraction. Key steps include:
- Data Collection : Use a CCD diffractometer (e.g., Oxford Diffraction Xcalibur S) with Mo Kα radiation (λ = 0.71073 Å) and CrysAlis PRO software for unit cell determination and absorption correction .
- Structure Solution : Employ direct methods (e.g., SIR2004) for phase determination and SHELXL2014/7 for refinement .
- Hydrogen Atom Placement : Refine H atoms via a mixed approach—freely refine O–H positions while constraining C–H atoms using riding models (C–H = 0.97 Å) .
- Validation : Use WinGX for molecular graphics and check geometric parameters (e.g., torsion angles, bond lengths) against crystallographic databases (CSD version 5.41) .
Q. What experimental methods are used to determine the pKa of this compound, and why do reported values vary?
Methodological Answer:
- Potentiometric Titration : Conducted in aqueous or mixed solvent systems (e.g., water-dioxane). For example, a reported pKa of 8.49 was obtained in aqueous solution .
- Thermodynamic Calculations : Apply Shorter and Stubbs' free energy generalization to account for substituent effects. Discrepancies arise from solvent polarity and steric hindrance from methoxy groups, which alter resonance stabilization. For instance, experimental pKa values range from 3.31 to 8.49 due to differences in solvent systems and computational assumptions .
Q. How can solubility data for this compound in organic solvents be reliably measured?
Methodological Answer:
- Gravimetric Analysis : Saturate solvents (e.g., cyclohexane, benzene) at fixed temperatures (e.g., 298.15 K) and quantify dissolved compound mass after filtration .
- Validation : Ensure purity (>99%) via HPLC and report solvent-to-solute ratios. Note that limited data exist—only one study reports solubility in cyclohexane, benzene, and trichloromethane .
Advanced Research Questions
Q. What strategies control polymorphism in this compound crystallization?
Methodological Answer:
- Additive Screening : Introduce polymers (e.g., PEG-6000, HPC) or co-formers (e.g., 5-fluorouracil) during crystallization to stabilize specific polymorphs. For example, polymorph I forms via failed co-crystallization with 5-fluorouracil in water .
- Solvent Engineering : Use slow evaporation in polar solvents (e.g., water) to favor homodimer formation via O–H⋯O hydrogen bonds, as seen in monoclinic P2₁/c polymorphs .
Q. How do steric and electronic effects of methoxy substituents influence molecular conformation and intermolecular interactions?
Methodological Answer:
- Conformational Analysis : X-ray data show the carboxy group twists 74.10° from the benzene plane due to steric hindrance from o-methoxy groups, reducing resonance stabilization .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts using CrystalExplorer. For this compound, O–H⋯O (39.2%) and C–H⋯O (39.1%) interactions dominate, with H⋯H (19.1%) contributing to van der Waals forces .
Q. How can computational methods predict the electronic and optical properties of this compound derivatives?
Methodological Answer:
- DFT/B3LYP Calculations : Optimize geometry at the 6-311++G(d,p) level to compute dipole moments (μ = 6.60 Debye), polarizability (α), and hyperpolarizability (β). Compare NMR shifts (¹H/¹³C) with experimental data to validate accuracy .
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (∆E) to assess chemical reactivity. For derivatives like 2,6-dimethoxybenzohydrazide, ∆E = 4.37 eV correlates with reduced electrophilicity .
Q. How can contradictory data on hydrogen bonding networks in polymorphs be resolved?
Methodological Answer:
- High-Resolution Crystallography : Refine disordered H atoms (e.g., O–H sites with 0.53:0.47 occupancy) using SHELXL to resolve ambiguities .
- Comparative Analysis : Cross-reference with CSD entries (e.g., DMOXBA, DMOXBA03) to identify conserved motifs (e.g., R₂²(6) graph-set for C–H⋯O interactions) .
Properties
IUPAC Name |
2,6-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZFBDREVRUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046999 | |
Record name | 2,6-Dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,6-Dimethoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1466-76-8 | |
Record name | 2,6-Dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1466-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIMETHOXYBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2,6-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6B3P1LO43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,6-Dimethoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
Record name | 2,6-Dimethoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.